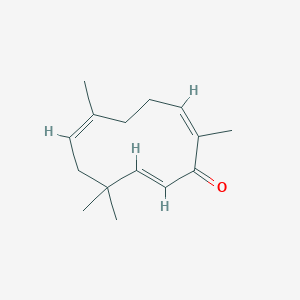

デシソブチリルシクレソニド

概要

科学的研究の応用

Ciclesonide active principle has a wide range of scientific research applications, including:

作用機序

シクレソニド活性原理は、グルココルチコイド受容体に結合することで作用を発揮します。 結合すると、炎症反応に関与するさまざまな遺伝子の発現を調節し、炎症を軽減します . この化合物は、その活性代謝物に変換されると、気道実質細胞のプロ炎症性活性を強力にダウンレギュレートします .

類似の化合物との比較

類似の化合物

シクレソニド: 吸入ステロイドとして使用される、シクレソニド活性原理の親化合物。

フルチカゾン: 同様の抗炎症作用を持つ、別の吸入ステロイド。

ブデソニド: 呼吸器疾患の治療に用いられるグルココルチコイド。

独自性

シクレソニド活性原理は、高い局所抗炎症作用と、プロ炎症性活性をダウンレギュレートする能力に優れているという点で独特です。 他のいくつかのコルチコステロイドとは異なり、不活性型ではグルココルチコイド受容体への親和性がほとんどなく、全身的な副作用のリスクを軽減しています .

生化学分析

Biochemical Properties

Desisobutyrylciclesonide has a high affinity for the glucocorticoid receptor . It is highly effective in downregulating in vitro pro-inflammatory activities of airway parenchymal cells . This interaction with the glucocorticoid receptor is a key aspect of its biochemical role.

Cellular Effects

In vitro studies have shown that Desisobutyrylciclesonide can inhibit the proliferation of peripheral blood mononuclear cells in response to certain stimuli . This suggests that Desisobutyrylciclesonide may have a significant impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Desisobutyrylciclesonide exerts its effects at the molecular level primarily through its interaction with the glucocorticoid receptor . It is thought to inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Desisobutyrylciclesonide has been shown to be retained in tissue samples for up to 24 hours post-administration . This suggests that it has a degree of stability and may have long-term effects on cellular function .

Metabolic Pathways

Desisobutyrylciclesonide is metabolized in the human lung, where it is activated from Ciclesonide by esterases . It also forms reversible conjugates with fatty acids .

Transport and Distribution

Following deposition in the lung, Desisobutyrylciclesonide is hydrolyzed by esterases to form the active metabolite . This suggests that it may be transported and distributed within cells and tissues via these enzymes .

Subcellular Localization

The subcellular localization of Desisobutyrylciclesonide is not explicitly reported in the literature. Given its interaction with the glucocorticoid receptor, it is likely that it is found in the cytoplasm and may also be transported into the cell nucleus .

準備方法

合成経路と反応条件

シクレソニド活性原理の合成には、アセタール反応が関係します。 このプロセスでは、16α,17α-22R,S-シクロヘキシルメチレン-11β-ヒドロキシ-1,4-プレグナジエン-3,20-ジケト-21-アセテートを、制御された温度条件下でイソプロピルアルコールとフッ化水素酸と反応させます .

工業生産方法

シクレソニド活性原理の工業生産は、通常、上記と同様の反応条件を用いた大規模合成を行います。プロセスは、高い収率と純度が得られるように最適化されており、化合物が医薬品規格を満たしていることを保証します。

化学反応の分析

反応の種類

シクレソニド活性原理は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応に用いられるさまざまな酸と塩基などがあります。これらの反応の条件は、目的とする生成物や行う特定の反応によって異なります。

生成される主な生成物

これらの反応から生成される主な生成物には、シクレソニド活性原理のさまざまな誘導体があり、それらは異なる薬理作用と用途を持つ可能性があります。

科学研究における用途

シクレソニド活性原理は、次のような幅広い科学研究の用途を持っています。

類似化合物との比較

Similar Compounds

Ciclesonide: The parent compound of ciclesonide active principle, used as an inhaled corticosteroid.

Fluticasone: Another inhaled corticosteroid with similar anti-inflammatory properties.

Budesonide: A glucocorticoid used in the treatment of respiratory conditions.

Uniqueness

Ciclesonide active principle is unique due to its high local anti-inflammatory ability and its effectiveness in downregulating pro-inflammatory activities. Unlike some other corticosteroids, it has almost no affinity for the glucocorticoid receptor in its inactive form, reducing the risk of systemic side effects .

特性

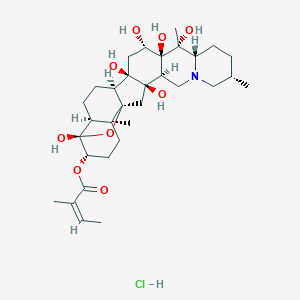

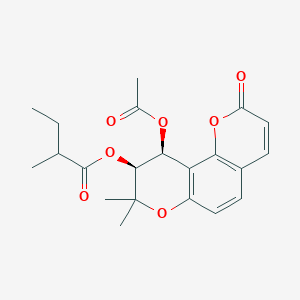

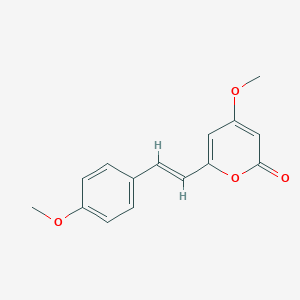

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPLANUPKBHPMS-ZXBNPROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043142 | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161115-59-9 | |

| Record name | Desisobutyryl-ciclesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desisobutyrylciclesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES-CICLESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desisobutyryl Ciclesonide (des-CIC), and how does it differ from Ciclesonide?

A1: Desisobutyryl Ciclesonide (des-CIC) is the pharmacologically active metabolite of Ciclesonide, a novel inhaled corticosteroid used to treat asthma and allergic rhinitis. Ciclesonide itself is inactive until it reaches the lungs, where it's converted to des-CIC by esterases. [, , , ]

Q2: How does des-CIC exert its anti-inflammatory effects?

A2: Des-CIC binds to the glucocorticoid receptor (GR) with high affinity. This binding triggers a cascade of downstream events, including the regulation of gene transcription. These changes ultimately lead to the suppression of inflammatory responses in the airways. [, , ]

Q3: How does the potency of des-CIC compare to other corticosteroids, like Fluticasone, in terms of binding to the glucocorticoid receptor?

A3: Des-CIC has been shown to exhibit a high affinity for the glucocorticoid receptor, comparable to Fluticasone. In radioligand binding assays, both compounds demonstrated similar binding characteristics. []

Q4: Can you elaborate on the significance of Ciclesonide's conversion to des-CIC in the lungs?

A4: This "on-site activation" is crucial for Ciclesonide's therapeutic profile. By remaining largely inactive until it reaches the lungs, Ciclesonide minimizes the risk of local side effects in the oropharynx, which are associated with some other inhaled corticosteroids. [, , ]

Q5: What are the advantages of des-CIC's pharmacokinetic properties?

A5: Des-CIC exhibits high protein binding (approximately 99%), which limits the amount of free drug available to cause systemic side effects. It also undergoes rapid metabolism in the liver and is quickly eliminated from the body, further reducing the risk of systemic effects. [, , , , , ]

Q6: How does des-CIC's pharmacokinetic profile impact its dosing regimen?

A6: The favorable pharmacokinetic properties of des-CIC, including its prolonged lung retention (potentially due to lipid conjugation) and rapid systemic clearance, allow for once-daily dosing of Ciclesonide, which is beneficial for patient adherence. [, ]

Q7: What is the evidence for Ciclesonide's efficacy and safety in treating asthma?

A7: Numerous clinical trials have demonstrated that Ciclesonide is as effective as other commonly used inhaled corticosteroids in controlling asthma symptoms, improving lung function, and reducing the need for rescue medication. [, ] Additionally, Ciclesonide has shown a good safety profile, with a low incidence of local and systemic side effects, even at high doses. [, , ] This favorable safety profile is attributed to its unique activation and pharmacokinetic properties. [, , ]

Q8: Has Ciclesonide's effect on cortisol suppression been investigated?

A8: Yes, studies have shown that even at high doses, Ciclesonide does not appear to suppress cortisol production, a significant advantage over some other inhaled corticosteroids. [, , ] This is likely due to the low systemic exposure of des-CIC, attributed to its high protein binding and rapid metabolism. [, ]

Q9: Are there any analytical methods available for measuring Ciclesonide and des-CIC in biological samples?

A9: Yes, researchers have developed sensitive and specific LC-MS/MS methods for quantifying both Ciclesonide and des-CIC in biological matrices like human serum. These methods have been validated and used in clinical studies to understand the pharmacokinetics of Ciclesonide and des-CIC. [, ]

Q10: What are the future directions for research on Ciclesonide and des-CIC?

A10: Future research may focus on:

- Optimizing Ciclesonide drug delivery devices to further enhance lung deposition and minimize oropharyngeal deposition. []

- Investigating the potential use of biomarkers to predict treatment response and monitor disease activity in patients receiving Ciclesonide. []

- Exploring the efficacy and safety of Ciclesonide in other respiratory diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。